molecular formula C12H22N2O3 B2503404 Tert-butyl 3-piperazin-1-yloxetane-3-carboxylate CAS No. 2248313-89-3

Tert-butyl 3-piperazin-1-yloxetane-3-carboxylate

Cat. No. B2503404
M. Wt: 242.319
InChI Key: CGEWTAUNMHKRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-piperazin-1-yloxetane-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the family of oxetane-containing molecules, which have been found to exhibit promising biological activities.

Mechanism Of Action

The exact mechanism of action of tert-butyl 3-piperazin-1-yloxetane-3-carboxylate is not fully understood. However, it has been proposed that the compound may exert its biological activity by interacting with specific enzymes or receptors in the body.

Biochemical And Physiological Effects

Tert-butyl 3-piperazin-1-yloxetane-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. It has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity. In addition, tert-butyl 3-piperazin-1-yloxetane-3-carboxylate has been reported to have antibacterial and antifungal activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using tert-butyl 3-piperazin-1-yloxetane-3-carboxylate in lab experiments is its potential to exhibit biological activity against various targets. This makes it a valuable compound for drug development research. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on tert-butyl 3-piperazin-1-yloxetane-3-carboxylate. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to investigate its mechanism of action and efficacy in animal models. Another area of interest is its antitumor activity. Studies are needed to determine its efficacy against various cancer types and to investigate its mechanism of action. In addition, further research is needed to improve the solubility of tert-butyl 3-piperazin-1-yloxetane-3-carboxylate, which may expand its potential applications in drug development.

Synthesis Methods

The synthesis of tert-butyl 3-piperazin-1-yloxetane-3-carboxylate involves the reaction of tert-butyl 3-hydroxyoxetane-3-carboxylate with piperazine in the presence of a base such as sodium hydride or potassium carbonate. This reaction yields tert-butyl 3-piperazin-1-yloxetane-3-carboxylate as the final product. The purity of the compound can be improved by using column chromatography.

Scientific Research Applications

Tert-butyl 3-piperazin-1-yloxetane-3-carboxylate has been found to exhibit potential applications in drug development. It has been reported to have inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. It has also been found to have antitumor activity against certain cancer cell lines. In addition, tert-butyl 3-piperazin-1-yloxetane-3-carboxylate has been reported to have antibacterial and antifungal activity.

properties

IUPAC Name

tert-butyl 3-piperazin-1-yloxetane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)12(8-16-9-12)14-6-4-13-5-7-14/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEWTAUNMHKRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(COC1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-piperazin-1-yloxetane-3-carboxylate

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